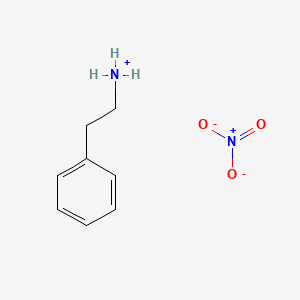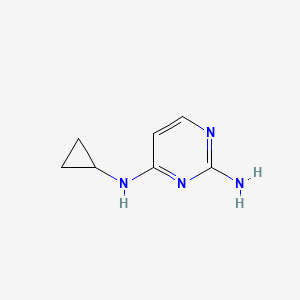
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a benzocycloheptene ring system with multiple substituents, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5H-Benzocycloheptene,6,7,8,9-tetrahydro-: A similar compound with a slightly different structure.
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: Another related compound with a methano bridge.
Uniqueness
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is unique due to its specific substituents and the resulting chemical properties
Propiedades
Número CAS |
51490-45-0 |
|---|---|
Fórmula molecular |
C20H26ClN |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
dimethyl-[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H25N.ClH/c1-21(2)20(17-10-6-4-7-11-17)19-14-13-16-9-5-3-8-12-18(16)15-19;/h4,6-7,10-11,13-15,20H,3,5,8-9,12H2,1-2H3;1H |
Clave InChI |
CDLXUCPRSQYRDM-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C(C1=CC=CC=C1)C2=CC3=C(CCCCC3)C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13754603.png)


![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)




![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


